4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione

Description

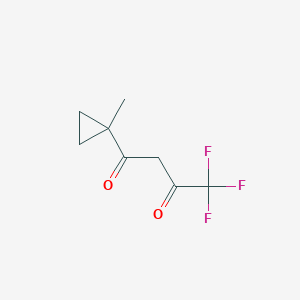

4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 1-methylcyclopropyl substituent. This compound belongs to a broader class of fluorinated diketones, which are characterized by their electron-withdrawing trifluoromethyl group. This group enhances the stability of the enol tautomer, influencing reactivity and physicochemical properties such as solubility and acidity.

Properties

Molecular Formula |

C8H9F3O2 |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione |

InChI |

InChI=1S/C8H9F3O2/c1-7(2-3-7)5(12)4-6(13)8(9,10)11/h2-4H2,1H3 |

InChI Key |

YQVUETBGYQEITN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione typically involves the reaction of a trifluoromethyl ketone with a cyclopropyl derivative. One common method includes the condensation of 1-methylcyclopropylamine with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Trifluorobutane-1,3-dione Derivatives

Estimated based on analogous derivatives.

Substituent Effects on Physicochemical Properties

- Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., phenyl, naphthyl) exhibit higher melting points and lower solubility in polar solvents due to π-π stacking interactions. In contrast, aliphatic substituents like the 1-methylcyclopropyl group may improve solubility in nonpolar media while introducing steric hindrance .

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group stabilizes the enol tautomer, increasing acidity (pKa ~8–10). Electron-donating substituents (e.g., methoxy in ) further enhance enol stability, whereas electron-withdrawing groups (e.g., nitro in ) may shift tautomeric equilibrium toward the keto form.

- Thermal Stability : Aryl derivatives with methoxy groups show higher thermal stability (decomposition >250°C), while aliphatic analogs may decompose at lower temperatures due to ring strain in the cyclopropane moiety .

Biological Activity

4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione is a fluorinated diketone compound that has garnered interest in medicinal chemistry due to its structural similarities to bioactive compounds. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H9F3O2

- Molecular Weight : 230.18 g/mol

- CAS Number : 720-94-5

- Boiling Point : 269.9 °C

- Melting Point : 44-46 °C

- Density : 1.252 g/cm³

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity :

- Anticancer Properties :

- Antimicrobial Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a competitive inhibition mechanism where it binds to the active site of these enzymes, preventing substrate access.

- Cell Cycle Arrest : In cancer studies, it has been observed that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The reduction was comparable to that observed with standard NSAIDs like ibuprofen .

Case Study 2: Anticancer Activity

In vitro assays using human breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and PARP cleavage .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4,4,4-Trifluoro-1-(1-methylcyclopropyl)butane-1,3-dione, and how do its structural features influence spectral interpretation?

- Answer : Key techniques include:

- ¹⁹F NMR : Detects trifluoromethyl groups (δ ≈ -70 to -80 ppm) and monitors electronic effects of the cyclopropane ring .

- ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the dione carbonyls show deshielding due to electron-withdrawing trifluoromethyl groups .

- IR Spectroscopy : Strong C=O stretches near 1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, with fragmentation patterns reflecting cyclopropane ring stability .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Answer : Critical measures include:

- Use of nitrile gloves and chemical goggles to prevent skin/eye contact (observed in structurally similar fluorinated diones ).

- Storage in airtight containers under inert atmosphere (N₂/Ar) at -20°C to avoid moisture-induced decomposition .

- Spill management via neutralization with sodium bicarbonate followed by adsorption with vermiculite .

- Conduct all operations in fume hoods to mitigate inhalation risks .

Q. How can the purity of this compound be assessed, and what analytical challenges arise due to its fluorinated groups?

- Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; trifluoro groups may cause peak tailing, requiring 0.1% TFA as an additive .

- Melting Point Analysis : Compare observed mp with literature values (if available); cyclopropane strain may lower mp versus aryl-substituted analogs .

- Elemental Analysis : Discrepancies ≥0.3% suggest impurities, but fluorine’s high atomic weight necessitates careful calibration .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

- Answer : Challenges include:

- Cyclopropane Ring Disorder : Common due to ring strain; SHELXL’s PART instruction refines occupancy ratios .

- Weak X-ray Scattering from Fluorine : Use high-resolution data (θ > 25°) and SHELXL’s extinction correction to improve electron density maps .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) with SHELXL’s SIMU/DELU restraints to model libration .

- Validation via Mercury software identifies unrealistic bond lengths/angles in the strained cyclopropane .

Q. How does the 1-methylcyclopropyl substituent influence tautomeric equilibria between enol and keto forms, and what experimental methods can quantify this?

- Answer :

- NMR Titration : Monitor enol/keto ratio in DMSO-d₆ by integrating ¹H signals (enolic OH ~15 ppm; keto CH₂ ~3 ppm) .

- X-ray Crystallography : Resolves tautomeric forms in solid state; cyclopropane’s electron-donating effects may stabilize keto form .

- DFT Calculations : Compare relative energies of tautomers using B3LYP/6-311+G(d,p); solvent effects (PCM model) improve correlation with experimental data .

Q. What synthetic strategies optimize yield while preserving the cyclopropane ring during this compound preparation?

- Answer :

- Claisen-Schmidt Condensation : React 1-methylcyclopropylacetone with ethyl trifluoroacetate using NaH (0–5°C, THF) to minimize ring-opening side reactions .

- Purification : Column chromatography (silica gel, 10–30% EtOAc/hexane gradient) separates product from β-keto ester byproducts .

- Yield Optimization : Maintain pH < 8 during workup; cyclopropane rings degrade under strong basic conditions .

Q. How does this compound participate in difluorination reactions, and what mechanistic insights apply to its reactivity?

- Answer :

- Reactivity : The dione acts as a precursor for difluoromethyl ketones via HF elimination (e.g., with DAST). Cyclopropane’s strain increases electrophilicity at the β-carbon .

- Mechanistic Probes : ¹⁹F NMR tracks CF₃ → CF₂ conversion (δ shifts from -75 to -120 ppm). Kinetic studies (variable-temperature NMR) reveal activation barriers .

- Byproduct Control : Use anhydrous conditions to suppress hydrolysis; molecular sieves (3Å) improve reaction efficiency .

Q. What computational methods best predict the compound’s intermolecular interactions in crystal packing?

- Answer :

- Hirshfeld Surface Analysis : Quantifies F···H and C=O···H contacts; cyclopropane’s CH donors often form weak hydrogen bonds with carbonyl acceptors .

- DFT-D3 Calculations : Incorporates dispersion corrections to model van der Waals interactions in layered packing motifs .

- Mercury Software : Visualizes π-stacking of cyclopropane rings and calculates interaction energies (< 5 kJ/mol, indicative of weak forces) .

Data Contradictions & Resolution

- Melting Point Variability : Discrepancies in literature (e.g., 124–126°C vs. 161–165°C for analogs ) may stem from tautomer ratios or impurities. Use DSC to confirm phase transitions .

- Reaction Yields : Differing yields (61–99% ) highlight solvent sensitivity. Replicate high-yield conditions (anhydrous Et₂O/pentane) and characterize byproducts via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.